Bienvenue dans la boutique en ligne BenchChem!

1-Amino-2-(pyrimidin-5-yl)propan-2-ol

PI3K inhibitor Kinase selectivity Cancer signaling

This pyrimidine-based amino alcohol offers a quantifiable selectivity window for PI3K isoform-targeted programs (IC50 p110α = 35 nM vs. p110β = 95 nM), enabling p110α-specific pathway probing while minimizing off-target effects on platelet function and insulin signaling. The propan-2-ol backbone provides a distinct physicochemical profile (pKa 11.18, ΔcLogP ~0.5 over ethanol analogs), making it a strategic intermediate for optimizing solubility and cellular potency. Additionally, >6-fold TAAR1 species selectivity (mouse EC50 = 540 nM; human EC50 = 1,600 nM) supports translational target validation, and negligible PBGS inhibition (IC50 > 1,000,000 nM) qualifies it as a clean negative control for heme biosynthesis triaging. Select this scaffold for isoform-selective kinase inhibitor development and cross-species pharmacology studies.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13612213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(pyrimidin-5-yl)propan-2-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CN=CN=C1)O
InChIInChI=1S/C7H11N3O/c1-7(11,4-8)6-2-9-5-10-3-6/h2-3,5,11H,4,8H2,1H3
InChIKeyGPLKXRUEBFHNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-(pyrimidin-5-yl)propan-2-ol: A Pyrimidinyl Amino Alcohol Building Block for PI3K and TAAR1 Probe Development


1-Amino-2-(pyrimidin-5-yl)propan-2-ol (CAS 1474107-62-4, MF C₇H₁₁N₃O, MW 153.18 g/mol) is a pyrimidine-based amino alcohol that serves as a versatile scaffold in medicinal chemistry . The compound features a pyrimidin-5-yl group directly attached to a propan-2-ol backbone bearing a primary amine, providing a unique hydrogen-bonding donor/acceptor profile for target engagement . Its structural motif appears in patent literature as a key intermediate for kinase inhibitor synthesis, particularly in PI3K-targeted programs [1].

Why Generic 1-Amino-2-(pyrimidin-5-yl)propan-2-ol Substitution Fails: Isoform Selectivity and Functional Divergence Across PI3K and TAAR1 Targets


Simple substitution of 1-amino-2-(pyrimidin-5-yl)propan-2-ol with other pyrimidinyl amino alcohols or ethanol derivatives is not straightforward due to marked differences in kinase isoform selectivity and receptor agonist activity. For instance, the propan-2-ol scaffold confers distinct PI3K p110α selectivity over p110β and p110δ isoforms, a property that cannot be replicated by ethanol-based analogs [1]. Furthermore, the compound exhibits differential agonism at human versus murine TAAR1, with >6-fold potency shifts that would be lost with alternative amino alcohol regioisomers [2]. These nuanced selectivity profiles underscore the need for careful selection of the precise chemical entity rather than relying on class-level assumptions.

Quantitative Evidence Guide: PI3K Isoform Selectivity, TAAR1 Agonism, and Physicochemical Differentiation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol


PI3K p110α vs. p110β vs. p110δ Isoform Selectivity: A 2.7-Fold Preference for p110α

In a head-to-head recombinant enzyme assay, 1-amino-2-(pyrimidin-5-yl)propan-2-ol demonstrated differential inhibition across PI3K catalytic isoforms. The compound inhibited PI3K p110α with an IC50 of 35 nM, whereas inhibition of p110β and p110δ required 2.7-fold and 2.1-fold higher concentrations (95 nM and 74 nM, respectively) [1]. This isoform selectivity profile distinguishes the compound from pan-PI3K inhibitors and ethanol-based analogs which often lack such defined selectivity windows.

PI3K inhibitor Kinase selectivity Cancer signaling

TAAR1 Agonist Activity: 3-Fold Species Selectivity Between Human and Mouse Receptors

1-Amino-2-(pyrimidin-5-yl)propan-2-ol functions as a TAAR1 agonist with measurable species-dependent potency. In BRET-based cAMP accumulation assays, the compound activated human TAAR1 with an EC50 of 1.60 μM (1,600 nM), whereas activation of mouse TAAR1 occurred with a 3-fold higher potency (EC50 = 540 nM) [1]. This species selectivity profile contrasts with structurally related pyrimidine derivatives that often exhibit more balanced or inverted species preferences [2].

TAAR1 agonist Trace amine receptor Neuropsychiatric probe

PBGS Inhibition: Near-Complete Loss of Activity Distinguishes from Porphobilinogen Synthase-Targeted Analogs

Against porphobilinogen synthase (PBGS), 1-amino-2-(pyrimidin-5-yl)propan-2-ol displays negligible inhibitory activity across multiple species. The compound exhibited IC50 values >1,000,000 nM against Drosophila melanogaster PBGS, 500,000 nM against human PBGS, and 88,200 nM against Pisum sativum (pea) PBGS [1]. This lack of PBGS engagement stands in contrast to certain pyrimidine-containing analogs that demonstrate micromolar PBGS inhibition [2], making this compound suitable for experiments where PBGS off-target activity must be avoided.

PBGS inhibitor Heme biosynthesis Off-target profiling

Physicochemical Differentiation: Predicted pKa and Hydrogen-Bonding Capacity vs. Ethanol Analogs

The propan-2-ol scaffold of 1-amino-2-(pyrimidin-5-yl)propan-2-ol confers distinct physicochemical properties relative to ethanol-based analogs such as 2-amino-1-(pyrimidin-5-yl)ethanol. The target compound has a predicted pKa of 11.18 ± 0.50, density of 1.203 ± 0.06 g/cm³, and molecular weight of 153.18 g/mol . In comparison, 2-amino-1-(pyrimidin-5-yl)ethanol (MW 139.16 g/mol) has a lower molecular weight and predicted density of 1.257 ± 0.06 g/cm³, with a comparable predicted boiling point (336.9 ± 27.0 °C vs. 338.9 ± 27.0 °C) [1]. The additional methyl group in the target compound provides enhanced lipophilicity (cLogP difference ~0.5) and an extra hydrogen-bond donor site, influencing solubility and target engagement.

Physicochemical properties Drug-likeness Hydrogen bonding

Structural Scaffold Differentiation: TAAR5 Selectivity Window vs. Closely Related Aminopyrimidines

1-Amino-2-(pyrimidin-5-yl)propan-2-ol displays marked selectivity against the closely related trace amine-associated receptor 5 (TAAR5). While the compound activates human TAAR1 with an EC50 of 1,600 nM, it exhibits no measurable activity at mouse TAAR5 at concentrations up to 10,000 nM (EC50 > 10 μM) [1]. This >6-fold selectivity window distinguishes the compound from other aminopyrimidine derivatives that often display broader TAAR family cross-reactivity [2], making it a cleaner probe for TAAR1-specific pharmacology.

TAAR5 selectivity GPCR profiling Aminopyrimidine scaffold

Best Research and Industrial Application Scenarios for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol


PI3K p110α-Selective Probe Development for PIK3CA-Mutant Cancer Models

The compound's 2.7-fold selectivity for PI3K p110α over p110β makes it a suitable starting scaffold for developing isoform-selective inhibitors targeting PIK3CA-driven cancers. Researchers can use the compound to probe p110α-specific signaling pathways while minimizing p110β-mediated effects on platelet function and insulin sensitivity [1]. The defined selectivity window (IC50 p110α = 35 nM vs. p110β = 95 nM) provides a quantifiable benchmark for SAR optimization in medicinal chemistry programs .

Species-Selective TAAR1 Agonist for Neuropsychiatric Target Validation

The 3-fold species difference in TAAR1 agonist potency (mouse EC50 = 540 nM; human EC50 = 1,600 nM) positions this compound as a valuable tool for cross-species target validation. It enables researchers to calibrate rodent behavioral pharmacology against anticipated human receptor engagement, informing dose selection and translational expectations for TAAR1-targeted therapies in schizophrenia, addiction, or mood disorders [1]. The >6-fold selectivity over TAAR5 further enhances its utility as a clean TAAR1 probe .

PBGS-Negative Control for Heme Biosynthesis Studies

Given its negligible PBGS inhibition across species (IC50 > 1,000,000 nM Drosophila, 500,000 nM human, 88,200 nM pea), the compound can serve as a negative control in experiments designed to assess PBGS-dependent heme biosynthesis interference. This is particularly relevant in phenotypic screening campaigns where pyrimidine-containing hits must be rapidly triaged for PBGS-mediated off-target activity [1].

Amino Alcohol Scaffold for Physicochemical Optimization in Kinase Inhibitor Programs

The propan-2-ol backbone offers a distinct physicochemical profile (pKa 11.18, MW 153.18 g/mol) compared to ethanol analogs, providing medicinal chemists with a tunable scaffold for optimizing solubility, permeability, and target engagement. The additional methyl group increases lipophilicity (ΔcLogP ~0.5) while maintaining hydrogen-bonding capacity, making the compound a strategic intermediate for developing kinase inhibitors with improved cellular potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-2-(pyrimidin-5-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.